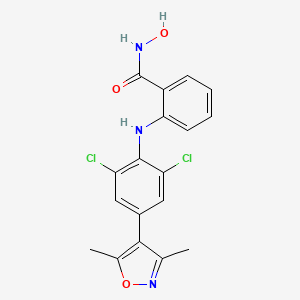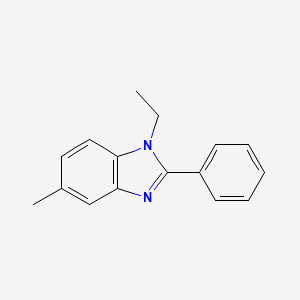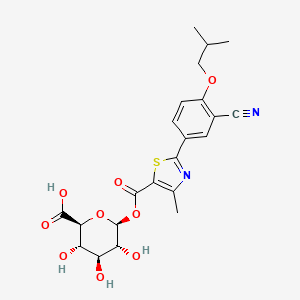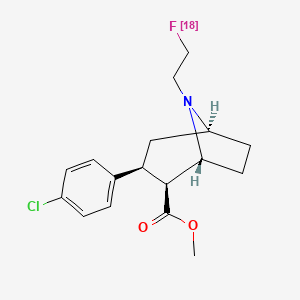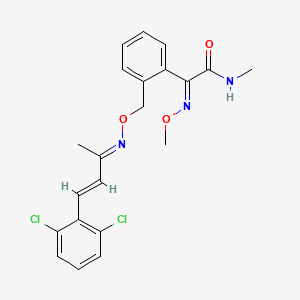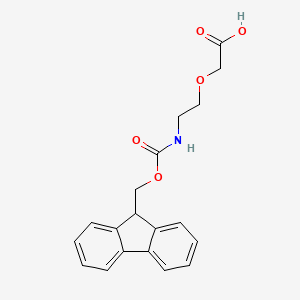
Fmoc-NH-PEG1-CH2COOH
Descripción general
Descripción
“2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and a linear formula of C19H19NO5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name and linear formula. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Fmoc-NH-PEG1-CH2COOH se utiliza en diversas aplicaciones biomédicas {svg_1}.
Liberación de fármacos
Este compuesto se utiliza en estudios de liberación de fármacos {svg_2}. Su estructura única le permite ser utilizado como un enlace en el desarrollo de sistemas de administración de fármacos {svg_3}.
Nanotecnología
En el campo de la nanotecnología, this compound se utiliza en el desarrollo de nuevos materiales {svg_4}. Sus propiedades lo convierten en un componente ideal en la creación de dispositivos a nanoescala {svg_5}.
Cultivo Celular
This compound se utiliza en estudios de cultivo celular {svg_6}. Puede utilizarse para modificar la superficie de los platos de cultivo para promover la adhesión celular {svg_7}.
Síntesis de Ligandos
Este compuesto se utiliza en el estudio de la síntesis de ligandos {svg_8}. Puede actuar como una molécula de unión en la síntesis de ligandos complejos {svg_9}.
Soporte de Síntesis de Polipéptidos
This compound se utiliza como soporte en la síntesis de polipéptidos {svg_10}. Puede utilizarse para enlazar aminoácidos en una secuencia específica {svg_11}.
Compuestos de Polímeros Injertados
Este compuesto se utiliza en la creación de compuestos de polímeros injertados {svg_12}. Puede utilizarse para modificar las propiedades de los polímeros, creando nuevos materiales con propiedades únicas {svg_13}.
Conjuntos Anticuerpo-Fármaco (ADC)
This compound es un enlace ADC escindable utilizado en la síntesis de conjugados anticuerpo-fármaco {svg_14}. Estos son una clase de terapéuticos que administran un fármaco citotóxico directamente a las células cancerosas a través de un anticuerpo monoclonal {svg_15}.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Fmoc-NH-PEG1-CH2COOH is the amine group of other molecules. It is used as a protecting group for amines during peptide synthesis .
Mode of Action
this compound acts as a linker and a protecting group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Biochemical Pathways
this compound is involved in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media .
Result of Action
The result of the action of this compound is the formation of a stable amide bond with the target molecule. This allows for the selective degradation of target proteins in the case of PROTACs .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions
Propiedades
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXPUINIMIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670774 | |
| Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
260367-12-2 | |
| Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





